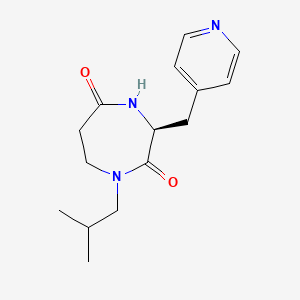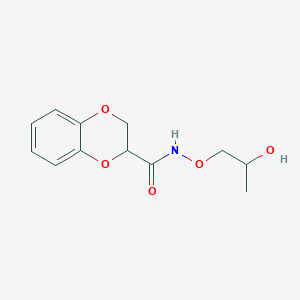![molecular formula C13H23N3O6S B7434618 3-[6-[(1,1-Dioxo-1,2-thiazolidine-3-carbonyl)amino]hexanoylamino]propanoic acid](/img/structure/B7434618.png)
3-[6-[(1,1-Dioxo-1,2-thiazolidine-3-carbonyl)amino]hexanoylamino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[6-[(1,1-Dioxo-1,2-thiazolidine-3-carbonyl)amino]hexanoylamino]propanoic acid, also known as DTCPA, is a synthetic peptide that has been widely used in scientific research. It is a potent and selective agonist for the metabotropic glutamate receptor subtype 8 (mGluR8), which is a member of the G protein-coupled receptor family. DTCPA has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied.
作用机制
3-[6-[(1,1-Dioxo-1,2-thiazolidine-3-carbonyl)amino]hexanoylamino]propanoic acid is a selective agonist for mGluR8, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. When 3-[6-[(1,1-Dioxo-1,2-thiazolidine-3-carbonyl)amino]hexanoylamino]propanoic acid binds to mGluR8, it activates a signaling cascade that leads to the inhibition of adenylate cyclase and the reduction of cAMP levels. This results in the modulation of various ion channels and neurotransmitter release, leading to the observed effects of 3-[6-[(1,1-Dioxo-1,2-thiazolidine-3-carbonyl)amino]hexanoylamino]propanoic acid on neuronal activity and physiological processes.
Biochemical and Physiological Effects:
3-[6-[(1,1-Dioxo-1,2-thiazolidine-3-carbonyl)amino]hexanoylamino]propanoic acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 3-[6-[(1,1-Dioxo-1,2-thiazolidine-3-carbonyl)amino]hexanoylamino]propanoic acid can modulate the release of glutamate, GABA, and other neurotransmitters. 3-[6-[(1,1-Dioxo-1,2-thiazolidine-3-carbonyl)amino]hexanoylamino]propanoic acid has also been shown to inhibit voltage-gated calcium channels and regulate GABA release. In vivo studies have demonstrated that 3-[6-[(1,1-Dioxo-1,2-thiazolidine-3-carbonyl)amino]hexanoylamino]propanoic acid can modulate pain perception, anxiety, and addiction.
实验室实验的优点和局限性
One advantage of using 3-[6-[(1,1-Dioxo-1,2-thiazolidine-3-carbonyl)amino]hexanoylamino]propanoic acid in lab experiments is its high potency and selectivity for mGluR8. This allows for precise modulation of the receptor without affecting other receptors or ion channels. However, one limitation of using 3-[6-[(1,1-Dioxo-1,2-thiazolidine-3-carbonyl)amino]hexanoylamino]propanoic acid is its relatively short half-life, which may require frequent administration in in vivo studies.
未来方向
There are several future directions for research involving 3-[6-[(1,1-Dioxo-1,2-thiazolidine-3-carbonyl)amino]hexanoylamino]propanoic acid. One area of interest is the role of mGluR8 in neurodegenerative diseases such as Parkinson's and Alzheimer's. Another area of interest is the development of more potent and selective agonists for mGluR8, which may have therapeutic potential for various neurological and psychiatric disorders. Additionally, the development of mGluR8 antagonists may also have therapeutic potential, as they may be able to modulate the effects of 3-[6-[(1,1-Dioxo-1,2-thiazolidine-3-carbonyl)amino]hexanoylamino]propanoic acid and other mGluR8 agonists.
合成方法
The synthesis of 3-[6-[(1,1-Dioxo-1,2-thiazolidine-3-carbonyl)amino]hexanoylamino]propanoic acid involves several steps. The first step is the protection of the carboxylic acid group of L-glutamic acid with a tert-butyl group. The protected glutamic acid is then coupled with N-Fmoc-6-aminohexanoic acid using a coupling reagent such as HATU or DIC. The resulting dipeptide is then deprotected to yield the free amine. The free amine is then coupled with the protected thiazolidine-3-carboxylic acid using a coupling reagent such as HATU or DIC. The tert-butyl group is then removed using TFA to yield the final product, 3-[6-[(1,1-Dioxo-1,2-thiazolidine-3-carbonyl)amino]hexanoylamino]propanoic acid.
科学研究应用
3-[6-[(1,1-Dioxo-1,2-thiazolidine-3-carbonyl)amino]hexanoylamino]propanoic acid has been widely used in scientific research as a tool to study the function of mGluR8. It has been shown to have a variety of effects on neuronal activity, including the modulation of glutamate release, inhibition of voltage-gated calcium channels, and regulation of GABA release. 3-[6-[(1,1-Dioxo-1,2-thiazolidine-3-carbonyl)amino]hexanoylamino]propanoic acid has also been used to study the role of mGluR8 in various physiological processes, such as pain perception, anxiety, and addiction.
属性
IUPAC Name |
3-[6-[(1,1-dioxo-1,2-thiazolidine-3-carbonyl)amino]hexanoylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O6S/c17-11(14-8-5-12(18)19)4-2-1-3-7-15-13(20)10-6-9-23(21,22)16-10/h10,16H,1-9H2,(H,14,17)(H,15,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBCZGISWPPSDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)NC1C(=O)NCCCCCC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[6-[(1,1-Dioxo-1,2-thiazolidine-3-carbonyl)amino]hexanoylamino]propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(difluoromethoxy)phenyl]-3-[[(2R,3R)-2-prop-1-en-2-yloxane-3-carbonyl]amino]urea](/img/structure/B7434535.png)
![2-benzyl-N-[4-(pyrimidin-2-ylamino)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B7434550.png)
![N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]-1-methylbenzimidazole-5-carboxamide](/img/structure/B7434559.png)
![5-[1-(7-Ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)piperidin-4-yl]-1,2-oxazol-3-one](/img/structure/B7434566.png)
![3-[6-(Dimethylamino)hexanoylamino]propanoic acid](/img/structure/B7434576.png)
![N-ethyl-4-[[2-[4-fluoro-4-(hydroxymethyl)piperidin-1-yl]-2-oxoacetyl]amino]-3-methylbenzamide](/img/structure/B7434578.png)


![3-[6-[(1-Methyl-6-oxopiperidine-2-carbonyl)amino]hexanoylamino]propanoic acid](/img/structure/B7434612.png)
![1-[2-(4-Tert-butylphenyl)pyrrolidin-1-yl]-2-diethoxyphosphorylethanone](/img/structure/B7434628.png)
![N-[(6-fluoro-4-methylpyridin-3-yl)methyl]-4-azatricyclo[5.2.1.02,6]decane-4-carboxamide](/img/structure/B7434636.png)
![2-[3-(diethylamino)pyrrolidin-1-yl]-2-oxo-N-(1,3,3-trimethylpiperidin-4-yl)acetamide](/img/structure/B7434640.png)

